

CAS number and molecular weight of 4,6-Diiodo-2-methylpyrimidine

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Compound of Interest

Compound Name: 4,6-Diiodo-2-methylpyrimidine

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An In-depth Technical Guide to 4,6-Diiodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-Diiodo-2-methylpyrimidine**, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While direct extensive research on this specific molecule is limited, this document extrapolates its properties, potential synthesis, and applications based on the well-established chemistry of pyrimidines and iodo-substituted aromatics.

Core Compound Data

A summary of the fundamental properties of **4,6-Diiodo-2-methylpyrimidine** is presented below.

Property	Value	Reference
CAS Number	66298-49-5	[1]
Molecular Formula	C ₅ H ₄ I ₂ N ₂	
Molecular Weight	345.91 g/mol	
Canonical SMILES	CC1=NC(=CC(=N1)I)I	
Physical State	Solid (predicted)	

Synthetic Pathways and Experimental Protocols

While a specific, detailed synthesis protocol for **4,6-Diido-2-methylpyrimidine** is not readily available in the cited literature, a plausible multi-step synthesis can be devised based on established pyrimidine chemistry. The proposed pathway begins with the synthesis of 4,6-dihydroxy-2-methylpyrimidine, followed by a halogenation step to introduce chloro groups, and finally an iodination reaction.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The initial precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via the condensation of acetamidine hydrochloride and a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base like sodium methoxide.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- In a reaction vessel under an inert atmosphere, dissolve sodium methoxide in methanol at a reduced temperature (e.g., in an ice bath).
- To this solution, add dimethyl malonate and acetamidine hydrochloride.
- Allow the reaction mixture to warm to room temperature (18-25 °C) and stir for 3-5 hours.
- Remove the methanol via distillation under reduced pressure.
- Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

- Isolate the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing with cold water and drying.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).^[4]

Experimental Protocol:

- To a flask containing 4,6-dihydroxy-2-methylpyrimidine, add phosphorus oxychloride.
- Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, carefully quench the reaction mixture by pouring it over crushed ice.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of 4,6-Diido-2-methylpyrimidine

The final iodination step can be achieved through a Finkelstein-like reaction or by using an electrophilic iodinating reagent. A general method for the iodination of pyrimidines involves the use of iodine in the presence of a silver salt.^[5]

Experimental Protocol (Hypothetical):

- In a suitable solvent, dissolve 4,6-dichloro-2-methylpyrimidine.
- Add an excess of sodium iodide.
- The reaction may require heating or the use of a catalyst to facilitate the halogen exchange.

- Alternatively, treat the dichloro-pyrimidine with molecular iodine and a silver salt, such as silver nitrate, under solvent-free mechanochemical conditions (grinding).[5]
- Monitor the reaction by TLC or GC-MS.
- Upon completion, work up the reaction mixture by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.

Potential Applications in Organic Synthesis

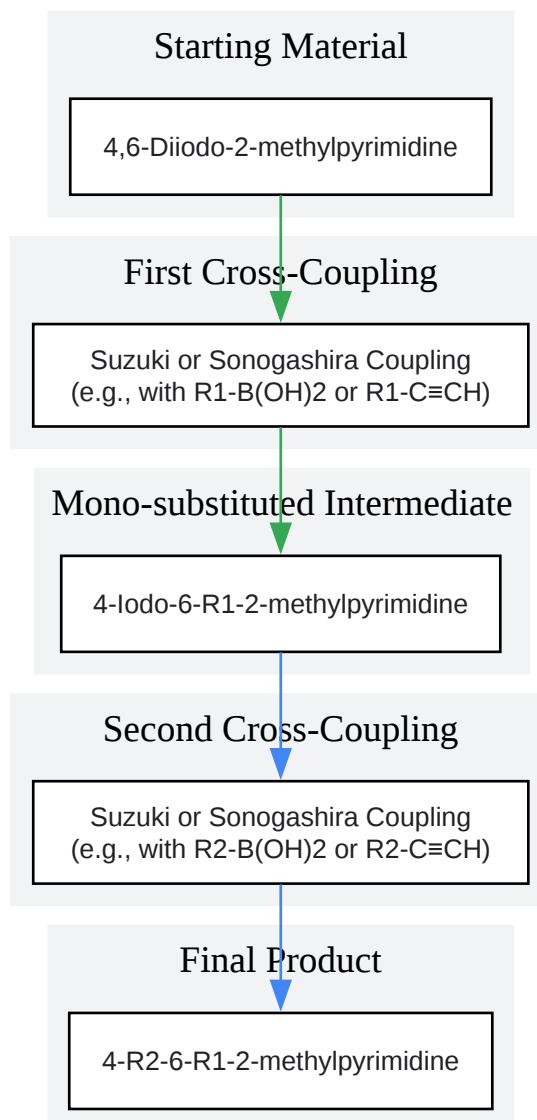
Based on its structure, **4,6-Diiodo-2-methylpyrimidine** is an excellent candidate as a building block in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The two iodine atoms provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituents are highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

- Suzuki-Miyaura Coupling: This reaction would involve the coupling of **4,6-diido-2-methylpyrimidine** with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a powerful method for introducing aryl or vinyl substituents at the 4 and 6 positions of the pyrimidine ring.[6][7][8]
- Sonogashira Coupling: This reaction couples the diiodopyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[9][10][11][12] This is a key method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

The following diagram illustrates a generalized workflow for the application of **4,6-Diiodo-2-methylpyrimidine** in sequential cross-coupling reactions.

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Sequential Cross-Coupling Workflow

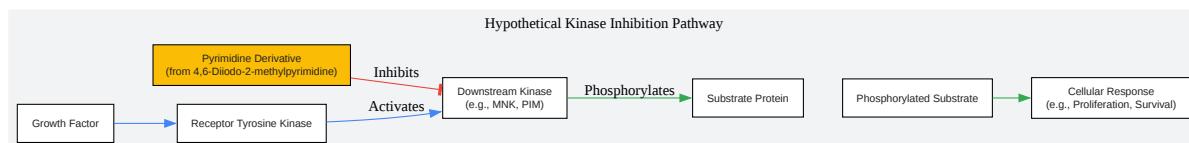
Potential Biological Activity and Signaling Pathways

While no specific biological activities for **4,6-Diiodo-2-methylpyrimidine** have been reported, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

The introduction of iodine atoms can significantly modulate the biological activity of a molecule by increasing its lipophilicity, which can enhance cell membrane permeability, and by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Given the prevalence of pyrimidine derivatives as kinase inhibitors in oncology, it is plausible that derivatives of **4,6-diido-2-methylpyrimidine** could be synthesized and screened for activity against various protein kinases. Many kinase inhibitors target ATP-binding sites, and the substituted pyrimidine core could serve as a scaffold to present functional groups that interact with key residues in these sites.

The following diagram illustrates a hypothetical signaling pathway where a derivative of **4,6-diido-2-methylpyrimidine** could act as a kinase inhibitor.



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Hypothetical Kinase Inhibition

Conclusion

4,6-Diido-2-methylpyrimidine is a valuable, though under-explored, chemical entity. Its primary utility for researchers lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules through modern cross-coupling methodologies. The presence of two reactive iodine atoms on the privileged pyrimidine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the areas of oncology and infectious

diseases. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

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